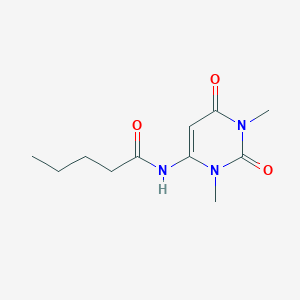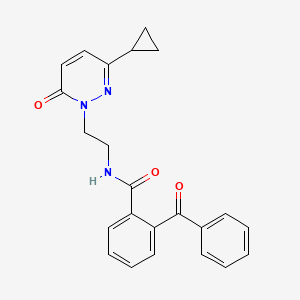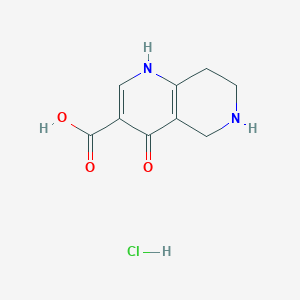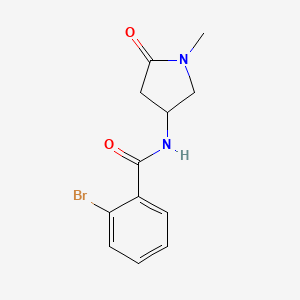
4-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(pyrazin-2-yloxy)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide, commonly known as PTP-1B inhibitor, is a compound that has been studied extensively for its potential therapeutic applications. This compound is a selective inhibitor of protein tyrosine phosphatase 1B (PTP-1B), which is a key regulator of insulin signaling and glucose homeostasis.
Scientific Research Applications
Antimycobacterial Agents
Research on pyrazine derivatives, such as the closely related compounds explored for their antimycobacterial activity, highlights the potential of these molecules in addressing tuberculosis. For instance, substituted isosteres of pyridine- and pyrazinecarboxylic acids have been synthesized and evaluated against Mycobacterium tuberculosis, indicating that modifications in the pyrazine ring can lead to compounds with significant antimycobacterial properties (Gezginci, Martin, & Franzblau, 1998).
Analgesic and Antiparkinsonian Activities
The synthesis and evaluation of pyridine derivatives, including those modified with thiophene, have shown promising analgesic and antiparkinsonian activities. This suggests that compounds incorporating both pyrazine and thiophene units could be explored for neurological benefits. A study by Amr, Maigali, and Abdulla (2008) on thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine demonstrated such activities, comparable to known drugs like Valdecoxib® and Benzatropine® (Amr, Maigali, & Abdulla, 2008).
Heterocyclic Synthesis
The compound's structure suggests potential utility in heterocyclic synthesis, an area critical for developing novel therapeutic agents. The work on thiophenylhydrazonoacetates for synthesizing diverse heterocyclic compounds, such as pyrazole, isoxazole, and pyrimidine derivatives, underscores the versatility of incorporating thiophene and pyrazine moieties into complex heterocycles (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antitubercular Drug Cocrystallization
The ability to form cocrystals with antitubercular drugs, as seen in studies involving pyrazinoic acid and isomeric pyridine carboxamides, provides insights into the design of novel therapeutic formulations. The differential cocrystallization behavior observed in these studies points to the potential of structurally similar compounds in enhancing drug efficacy through solid-state modifications (Prasad et al., 2015).
properties
IUPAC Name |
4-pyrazin-2-yloxy-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(18-10-13-2-1-9-22-13)19-7-3-12(4-8-19)21-14-11-16-5-6-17-14/h1-2,5-6,9,11-12H,3-4,7-8,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RATZQHGAAYQGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(4-Methoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2676120.png)

![[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B2676126.png)
![2-(3-methylphenoxy)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2676127.png)


![N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2676131.png)

![[(2S,4S)-4-Methoxypyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2676134.png)
![N-(5-methylisoxazol-3-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2676135.png)